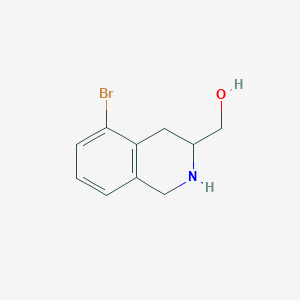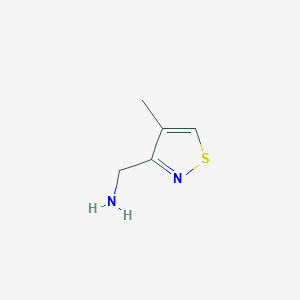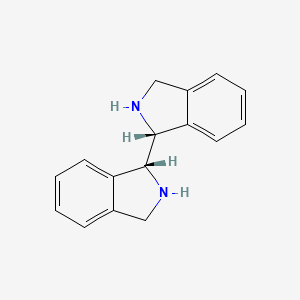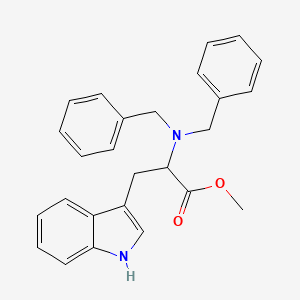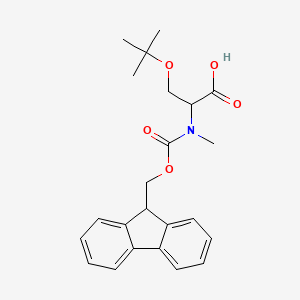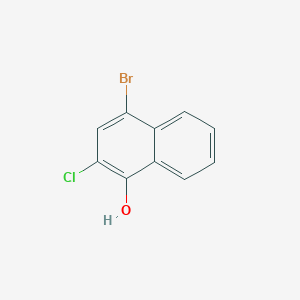![molecular formula C51H48N3O11S2+ B12823601 2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium](/img/structure/B12823601.png)
2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium” is a complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the sulfonate group: This typically involves sulfonation reactions.
Cyclopentene formation: This can be done through cyclization reactions.
Linking the various moieties: This involves forming ester or amide bonds, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production would require optimization of these steps for scale-up, ensuring high yield and purity. This might involve continuous flow chemistry or other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation at various sites, particularly at the indole and cyclopentene moieties.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
It might have potential as a fluorescent probe or in bioimaging due to its indole moiety.
Medicine
Industry
The compound could be used in materials science, for example, in the development of new polymers or as a dye.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: These compounds share the indole moiety and may have similar biological activities.
Sulfonate-containing compounds: These compounds share the sulfonate group and may have similar solubility properties.
Cyclopentene derivatives: These compounds share the cyclopentene ring and may have similar chemical reactivity.
Propiedades
Fórmula molecular |
C51H48N3O11S2+ |
|---|---|
Peso molecular |
943.1 g/mol |
Nombre IUPAC |
4-[(2E)-2-[(2E)-2-[2-[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenoxy]-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C51H47N3O11S2/c55-46-27-28-47(56)54(46)65-48(57)33-34-17-23-39(24-18-34)64-51-37(21-25-42-40-13-5-9-35-11-7-15-44(49(35)40)52(42)29-1-3-31-66(58,59)60)19-20-38(51)22-26-43-41-14-6-10-36-12-8-16-45(50(36)41)53(43)30-2-4-32-67(61,62)63/h5-18,21-26H,1-4,19-20,27-33H2,(H-,58,59,60,61,62,63)/p+1 |
Clave InChI |
GPVUWFNQQVQNLU-UHFFFAOYSA-O |
SMILES isomérico |
C1C/C(=C\C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)O)/C(=C1/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)OC8=CC=C(C=C8)CC(=O)ON9C(=O)CCC9=O |
SMILES canónico |
C1CC(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)O)C(=C1C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)OC8=CC=C(C=C8)CC(=O)ON9C(=O)CCC9=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


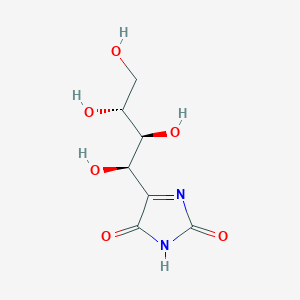
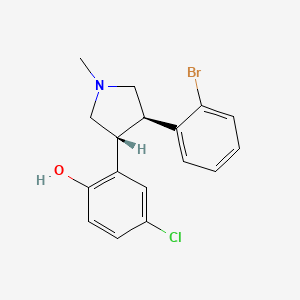
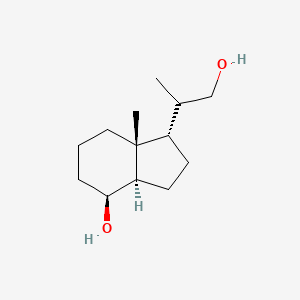
![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)

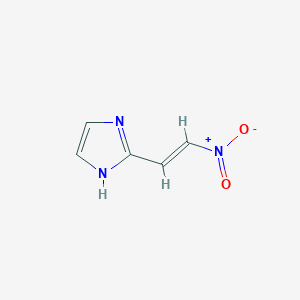
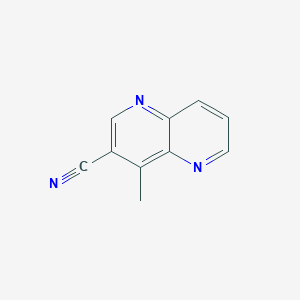
![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
